molecular formula C29H50N12O10 B14192904 L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine CAS No. 845527-17-5

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine

Cat. No.: B14192904
CAS No.: 845527-17-5
M. Wt: 726.8 g/mol
InChI Key: YWSVSIYQFIBODE-KULBDVHGSA-N
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Description

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine is a complex peptide compound with a unique sequence of amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, to produce the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidyl residue can result in oxo-histidine, while reduction of disulfide bonds can yield free thiol groups .

Scientific Research Applications

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific biological context and the peptide’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing novel therapeutic agents .

Properties

CAS No.

845527-17-5

Molecular Formula

C29H50N12O10

Molecular Weight

726.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C29H50N12O10/c1-4-13(2)21(28(50)51)40-25(47)18(8-15-10-34-12-36-15)38-27(49)22(14(3)43)41-26(48)19(11-42)39-24(46)17(6-5-7-35-29(32)33)37-23(45)16(30)9-20(31)44/h10,12-14,16-19,21-22,42-43H,4-9,11,30H2,1-3H3,(H2,31,44)(H,34,36)(H,37,45)(H,38,49)(H,39,46)(H,40,47)(H,41,48)(H,50,51)(H4,32,33,35)/t13-,14+,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

YWSVSIYQFIBODE-KULBDVHGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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